molecular formula C11H24O2SSi B14305544 [2-(Cyclohexanesulfonyl)ethyl](trimethyl)silane CAS No. 114764-26-0

[2-(Cyclohexanesulfonyl)ethyl](trimethyl)silane

Cat. No.: B14305544
CAS No.: 114764-26-0
M. Wt: 248.46 g/mol
InChI Key: WUNSVFOFVNIYDS-UHFFFAOYSA-N
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Description

2-(Cyclohexanesulfonyl)ethylsilane is an organosilicon compound that features a cyclohexanesulfonyl group attached to an ethyl chain, which is further bonded to a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexanesulfonyl)ethylsilane typically involves the reaction of cyclohexanesulfonyl chloride with an appropriate ethylsilane derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of 2-(Cyclohexanesulfonyl)ethylsilane may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for maximizing the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexanesulfonyl)ethylsilane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides, amines, or alcohols can be used to replace the trimethylsilyl group.

Major Products Formed

    Oxidation: Sulfonic acids or sulfonates.

    Reduction: Sulfides or thiols.

    Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 2-(Cyclohexanesulfonyl)ethylsilane is used as a protecting group for alcohols and amines. It can also serve as a precursor for the synthesis of more complex organosilicon compounds.

Biology

The compound’s ability to modify biological molecules makes it useful in bioconjugation techniques, where it can be used to attach biomolecules to surfaces or other molecules.

Medicine

In medicinal chemistry, 2-(Cyclohexanesulfonyl)ethylsilane is explored for its potential to enhance the pharmacokinetic properties of drug candidates by improving their stability and bioavailability.

Industry

In the materials science industry, the compound is used to modify the surface properties of materials, enhancing their hydrophobicity or adhesion properties.

Mechanism of Action

The mechanism by which 2-(Cyclohexanesulfonyl)ethylsilane exerts its effects involves the interaction of the sulfonyl and silyl groups with various molecular targets. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, while the silyl group can form covalent bonds with nucleophiles. These interactions can alter the chemical and physical properties of the target molecules, leading to the desired effects.

Comparison with Similar Compounds

Similar Compounds

  • [2-(Cyclohexanesulfonyl)ethyl]dimethylsilane
  • [2-(Cyclohexanesulfonyl)ethyl]methyldisilane
  • [2-(Cyclohexanesulfonyl)ethyl]trimethylgermane

Uniqueness

Compared to similar compounds, 2-(Cyclohexanesulfonyl)ethylsilane offers a unique combination of stability and reactivity. The presence of the trimethylsilyl group provides steric protection, while the cyclohexanesulfonyl group offers versatile reactivity. This makes it a valuable tool in various chemical transformations and applications.

Properties

CAS No.

114764-26-0

Molecular Formula

C11H24O2SSi

Molecular Weight

248.46 g/mol

IUPAC Name

2-cyclohexylsulfonylethyl(trimethyl)silane

InChI

InChI=1S/C11H24O2SSi/c1-15(2,3)10-9-14(12,13)11-7-5-4-6-8-11/h11H,4-10H2,1-3H3

InChI Key

WUNSVFOFVNIYDS-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCS(=O)(=O)C1CCCCC1

Origin of Product

United States

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